molecular formula C19H20Cl2N2O2 B2590296 1-(3,6-Dichloropyridine-2-carbonyl)-2-(4-methoxyphenyl)azepane CAS No. 1240969-23-6

1-(3,6-Dichloropyridine-2-carbonyl)-2-(4-methoxyphenyl)azepane

Cat. No.: B2590296
CAS No.: 1240969-23-6
M. Wt: 379.28
InChI Key: NUEOFZYIOBAHAH-UHFFFAOYSA-N
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Description

  • The dichloropyridine group can be introduced via a nucleophilic substitution reaction.
  • This step involves reacting the azepane intermediate with 3,6-dichloropyridine-2-carbonyl chloride in the presence of a base like triethylamine (TEA) to facilitate the substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

  • Use of continuous flow reactors to enhance reaction efficiency.
  • Implementation of automated purification systems to ensure high purity of the final product.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,6-Dichloropyridine-2-carbonyl)-2-(4-methoxyphenyl)azepane typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Azepane Ring:

    • Starting with a suitable precursor such as 4-methoxybenzylamine, the azepane ring can be formed through a cyclization reaction.
    • Cyclization can be achieved using reagents like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(3,6-Dichloropyridine-2-carbonyl)-2-(4-methoxyphenyl)azepane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The carbonyl group in the dichloropyridine moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The chlorine atoms in the dichloropyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as TEA.

Major Products:

  • Oxidation of the methoxy group yields aldehydes or acids.
  • Reduction of the carbonyl group yields alcohols.
  • Substitution reactions yield various substituted pyridine derivatives.

Scientific Research Applications

1-(3,6-Dichloropyridine-2-carbonyl)-2-(4-methoxyphenyl)azepane has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(3,6-Dichloropyridine-2-carbonyl)-2-(4-methoxyphenyl)azepane involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating enzyme activity by interacting with the active site.

    Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.

    Pathway Modulation: Affecting metabolic or signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

    1-(3,6-Dichloropyridine-2-carbonyl)-2-phenylazepane: Lacks the methoxy group, which may alter its reactivity and biological activity.

    1-(3,6-Dichloropyridine-2-carbonyl)-2-(4-hydroxyphenyl)azepane: Contains a hydroxy group instead of a methoxy group, potentially affecting its solubility and interaction with biological targets.

Uniqueness: 1-(3,6-Dichloropyridine-2-carbonyl)-2-(4-methoxyphenyl)azepane is unique due to the presence of both the dichloropyridine and methoxyphenyl groups, which confer distinct chemical properties and potential biological activities compared to its analogs.

Properties

IUPAC Name

(3,6-dichloropyridin-2-yl)-[2-(4-methoxyphenyl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O2/c1-25-14-8-6-13(7-9-14)16-5-3-2-4-12-23(16)19(24)18-15(20)10-11-17(21)22-18/h6-11,16H,2-5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEOFZYIOBAHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCCN2C(=O)C3=C(C=CC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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